![molecular formula C11H13Cl3O4 B14382456 2-[(Trichloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate CAS No. 90125-46-5](/img/structure/B14382456.png)
2-[(Trichloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Trichloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate is an organic compound with a complex structure that includes a cyclohexene ring and a trichloroacetyl group
Preparation Methods
The synthesis of 2-[(Trichloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate typically involves the reaction of cyclohex-3-ene-1-carboxylic acid with trichloroacetic anhydride in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and consistency.
Chemical Reactions Analysis
2-[(Trichloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trichloroacetyl group to a less oxidized state, such as a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the trichloroacetyl group, replacing one or more chlorine atoms with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(Trichloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(Trichloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate involves its interaction with various molecular targets, such as enzymes and receptors. The trichloroacetyl group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can modulate biochemical pathways and cellular processes, making the compound valuable in research and therapeutic applications.
Comparison with Similar Compounds
Similar compounds to 2-[(Trichloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate include:
Cyclohex-3-ene-1-carboxylic acid: Lacks the trichloroacetyl group, making it less reactive.
Ethyl 3-cyclohexenecarboxylate: Similar structure but with an ethyl ester group instead of the trichloroacetyl group.
Hagemann’s ester: Another cyclohexene derivative with different functional groups
Properties
CAS No. |
90125-46-5 |
|---|---|
Molecular Formula |
C11H13Cl3O4 |
Molecular Weight |
315.6 g/mol |
IUPAC Name |
2-(2,2,2-trichloroacetyl)oxyethyl cyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C11H13Cl3O4/c12-11(13,14)10(16)18-7-6-17-9(15)8-4-2-1-3-5-8/h1-2,8H,3-7H2 |
InChI Key |
KNACDGXAKBDCCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)C(=O)OCCOC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


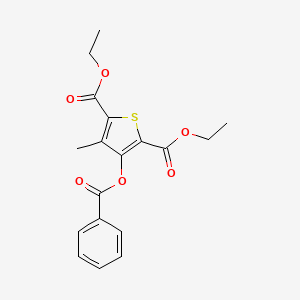
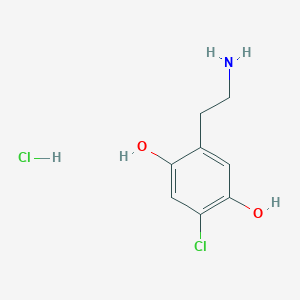
![N-[(Cyclopent-2-en-1-yl)methyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14382376.png)
![{3,5-Dinitro-2-[(trimethylsilyl)oxy]phenyl}(phenyl)iodanium chloride](/img/structure/B14382386.png)
![2-[2-(5,6-Diphenyl-1,2,4-triazin-3-yl)hydrazinylidene]propanoic acid](/img/structure/B14382398.png)

![6-Thiabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione](/img/structure/B14382407.png)
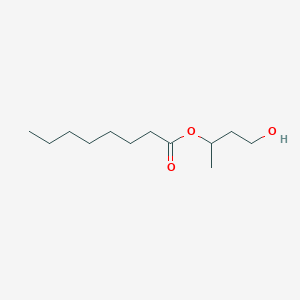
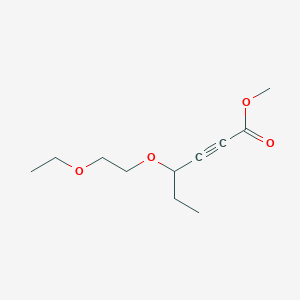
![2-[(4-Chlorophenyl)sulfanyl]-3-(phenylsulfanyl)naphthalene-1,4-dione](/img/structure/B14382419.png)
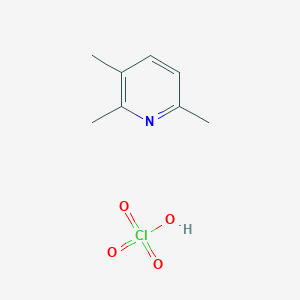
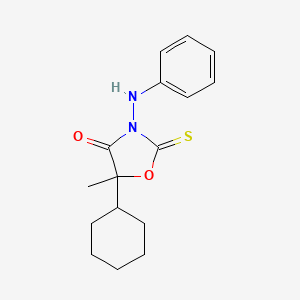
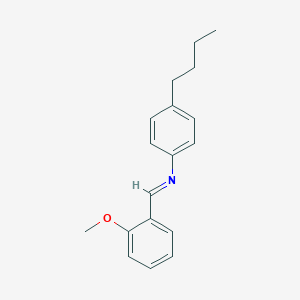
![2-({2,8-Dimethyl-4,6-dioxo-4,6-bis[(propan-2-yl)oxy]-3,7-dioxa-4lambda~5~,6lambda~5~-diphosphanonan-5-yl}sulfanyl)benzoic acid](/img/structure/B14382451.png)
